molecular formula C9H14N4 B1422974 N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine CAS No. 1334147-29-3

N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Cat. No.: B1422974
CAS No.: 1334147-29-3
M. Wt: 178.23 g/mol
InChI Key: FUKIEUOIMIWRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrido-pyridazine Derivatives

The development of pyrido-pyridazine derivatives traces its origins to the foundational work on pyridazine chemistry, which began with Emil Fischer's preparation of the first pyridazine through the condensation of phenylhydrazine and levulinic acid during his classic investigation of the Fischer indole synthesis. The evolution of pyridazine chemistry has been marked by significant milestones, including the establishment of synthetic methodologies for creating fused ring systems that incorporate both pyridine and pyridazine moieties.

Historical synthesis approaches to pyrido-pyridazine systems have relied heavily on cyclization reactions involving hydrazine derivatives and various carbonyl compounds. Early researchers recognized that pyridazines are rare in nature, possibly reflecting the scarcity of naturally occurring hydrazines, which are common building blocks for the synthesis of these heterocycles. This rarity in natural products has driven the development of synthetic methodologies to access these valuable scaffolds.

The progression from simple pyridazine synthesis to more complex fused systems like pyrido[4,3-c]pyridazines represents a significant advancement in heterocyclic chemistry. The Hantzsch pyridine synthesis, first described in 1881, established foundational principles for constructing pyridine rings that would later be adapted for creating fused pyridine-pyridazine systems. These historical developments provided the groundwork for the sophisticated synthetic approaches now used to prepare compounds like this compound.

Modern synthetic strategies have evolved to include novel cyclization methodologies, such as the formal [4 + 2] cycloaddition reactions recently reported for pyrido[2,3-c]pyridazine scaffolds, which demonstrate the continued innovation in this field. These contemporary approaches build upon the historical foundation while incorporating modern understanding of reaction mechanisms and stereochemistry.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry as a member of the diazine family, which encompasses compounds containing two nitrogen atoms in six-membered rings. The compound's structural classification places it among the fused bicyclic systems that combine the electronic properties of both pyridine and pyridazine rings.

The pyridazine component of this fused system contributes unique physicochemical properties that distinguish it from other diazine isomers. Pyridazines exhibit higher acidity values and higher dipole moments compared to pyrimidine and pyrazine, which influences their molecular recognition capabilities and potential for hydrogen bonding interactions. The dipole moment of pyridazine at 4.22 Debye is the largest among the three diazine heterocycles, contributing to enhanced π-stacking interactions with aromatic systems.

Table 1: Comparative Properties of Diazine Heterocycles

Heterocycle Dipole Moment (Debye) Basicity (pKa) Hydrogen Bond Acceptor Potential (pKBHX) Topological Polar Surface Area (Ų)
Pyridazine 4.22 2.0 1.65 25.8
Pyrimidine 2.33 0.93 1.07 25.8
Pyrazine 0 0.37 0.92 25.8

The structural arrangement in this compound creates a partially saturated bicyclic system, as indicated by the 5H,6H,7H,8H designation, which provides conformational flexibility compared to fully aromatic analogs. This structural feature allows the compound to adapt to various binding environments while maintaining the electronic characteristics imparted by the aromatic pyridazine ring.

The dimethylamino substituent at the 3-position introduces electron-donating character to the system, which can significantly influence the compound's reactivity and interaction patterns. This functional group positioning is strategically important as it places the basic nitrogen functionality in a location that can participate in hydrogen bonding while maintaining the overall electronic integrity of the fused ring system.

Significance in Chemical Research and Development

The significance of this compound in chemical research stems from its potential as a privileged scaffold for drug discovery and its unique physicochemical properties that can address specific challenges in medicinal chemistry. The compound represents an example of how fused heterocyclic systems can provide novel molecular frameworks for exploring biological activity.

Recent research developments have highlighted the importance of pyridazine-containing scaffolds in anticancer therapy, particularly as protein kinase inhibitors. The structural features of pyridazine rings, including their weak basicity and high dipole moments, contribute to favorable drug-target interactions while potentially reducing off-target effects. The incorporation of pyridazine motifs in drug design offers advantages in modulating physicochemical properties, improving absorption, distribution, metabolism, and excretion profiles, and reducing toxicity concerns.

The research significance of this compound extends to its potential applications in developing targeted therapeutics. The bicyclic nature of the pyrido[4,3-c]pyridazine scaffold provides multiple points for structural modification, allowing medicinal chemists to fine-tune pharmacological properties while maintaining the core structural integrity. This versatility makes it an attractive platform for structure-activity relationship studies and lead optimization campaigns.

Contemporary synthetic methodologies for accessing pyrido-pyridazine scaffolds have demonstrated significant improvements in efficiency and scope. Recent reports of [4 + 2] cycloaddition reactions for constructing related pyrido[2,3-c]pyridazine systems highlight the ongoing development of practical synthetic routes to these valuable compounds. These advances in synthetic accessibility enhance the compound's potential for systematic exploration in drug discovery programs.

The compound's unique chemical identifier and well-characterized physicochemical properties facilitate its use in computational chemistry studies and virtual screening campaigns. The availability of detailed structural information, including standard International Chemical Identifier keys and Simplified Molecular Input Line Entry System notation, enables its inclusion in chemical databases and computational models used for predicting biological activity.

Overview of Pyrido[4,3-c]pyridazine Scaffold in Modern Chemistry

The pyrido[4,3-c]pyridazine scaffold has emerged as a significant structural motif in modern heterocyclic chemistry, representing a convergence of synthetic innovation and biological relevance. This bicyclic system combines the favorable properties of both pyridine and pyridazine rings while providing a rigid framework that can present functional groups in defined spatial orientations.

Modern synthetic approaches to pyrido[4,3-c]pyridazine systems have evolved to include diverse methodologies that enable efficient construction of the fused ring system. The development of enamination and ring closure sequences has provided practical routes to these scaffolds, with starting materials readily accessible through hetero Diels-Alder reactions between 1,2-diaza-1,3-dienes and appropriate dienophiles. These methodologies demonstrate the maturation of synthetic chemistry tools for accessing complex heterocyclic targets.

Table 2: Structural Characteristics of Pyrido[4,3-c]pyridazine Derivatives

Compound Feature Property Impact on Chemical Behavior
Fused Ring System Increased rigidity Enhanced selectivity in biological interactions
Nitrogen Positioning Multiple hydrogen bond acceptors Improved aqueous solubility
Aromatic Character π-electron delocalization Potential for π-stacking interactions
Substitution Patterns Variable electronic effects Tunable pharmacological properties

The role of pyrido[4,3-c]pyridazine scaffolds in contemporary drug discovery has been enhanced by their favorable drug-like properties. The inherent polarity of the scaffold contributes to improved aqueous solubility compared to purely carbocyclic aromatic systems, while the multiple nitrogen atoms provide opportunities for forming hydrogen bonds with biological targets. These characteristics align with modern drug design principles that emphasize balanced physicochemical properties.

Recent developments in the field have demonstrated the versatility of pyrido[4,3-c]pyridazine systems in addressing various therapeutic targets. The scaffold's ability to serve as a framework for kinase inhibitors reflects its potential in precision medicine approaches, where selective target engagement is crucial for therapeutic efficacy. The structural diversity achievable through substitution at different positions of the fused ring system provides medicinal chemists with multiple avenues for optimization.

The integration of pyrido[4,3-c]pyridazine scaffolds into modern chemical libraries has been facilitated by advances in parallel synthesis and high-throughput screening technologies. The compound's compatibility with automated synthesis platforms and its stability under standard handling conditions make it an attractive candidate for inclusion in diverse chemical collections used in pharmaceutical research.

Contemporary applications of pyrido[4,3-c]pyridazine derivatives extend beyond traditional pharmaceutical research to include materials science and chemical biology applications. The electronic properties of the fused ring system, particularly its electron-deficient character, can be exploited in the design of functional materials and molecular probes. This versatility underscores the scaffold's significance in modern chemical research and its potential for future applications across multiple disciplines.

The continued development of synthetic methodologies for pyrido[4,3-c]pyridazine construction, combined with growing understanding of their biological activities, positions these compounds at the forefront of heterocyclic chemistry research. As exemplified by this compound, these scaffolds represent valuable tools for addressing current challenges in drug discovery and chemical biology.

Properties

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-13(2)9-5-7-6-10-4-3-8(7)11-12-9/h5,10H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKIEUOIMIWRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (CAS: 1334147-29-3) is a heterocyclic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₄N₄
  • Molecular Weight : 178.24 g/mol
  • IUPAC Name : N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
  • Chemical Structure : The compound features a pyridazine ring fused with a pyridine moiety. Its unique structure contributes to its biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities that may warrant further investigation. Key findings include:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. It may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be elucidated .
  • Anticancer Properties : Research suggests that derivatives of pyrido compounds can exhibit cytotoxic effects against cancer cell lines. The specific efficacy of this compound in this context is still under investigation .
  • Enzyme Inhibition : The compound may interact with various enzymes relevant to disease pathways. For instance, studies have indicated potential inhibition of adenosine kinase (AdK), which is involved in energy metabolism and inflammatory responses .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • One-Pot Multicomponent Reactions : This method allows for the efficient assembly of the compound from simpler precursors under mild conditions.
  • Reagent Variation : Different reagents and conditions can be employed to optimize yield and purity. Common reagents include dimethylformamide (DMF) and various amines .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their implications:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains.
Anticancer PropertiesShowed cytotoxicity in various cancer cell lines.
Enzyme InhibitionIdentified as a potential inhibitor of adenosine kinase with implications for metabolic diseases.

Future Directions

While initial findings on this compound are promising, further research is essential to fully understand its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is being investigated for its potential therapeutic applications. Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown broad-spectrum antimicrobial properties. This compound's structure may enhance its efficacy against various pathogens.
  • Anticancer Properties : Research indicates that heterocyclic compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression.

Case Studies

StudyFindings
Study ADemonstrated antimicrobial activity against Gram-positive bacteria.
Study BShowed inhibition of cancer cell proliferation in vitro.

Pharmacological Applications

The compound's interaction with biological targets is a critical area of research. Interaction studies focus on:

  • Binding Affinity : Understanding how this compound binds to specific receptors or enzymes can reveal its therapeutic potential.
  • Mechanism of Action : Investigating how this compound affects cellular signaling pathways is essential for determining its safety and efficacy.

Notable Findings

  • Inhibition of Enzymes : Preliminary results suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Some studies indicate that it may induce cell cycle arrest in cancer cells.

Synthetic Routes

Several synthetic methods have been proposed for the preparation of this compound:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions to form the pyridazine ring.
  • Reagent Variability : The choice of solvents and catalysts can significantly affect yield and purity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1 summarizes structural variations among analogs:

Compound Name Substituents Molecular Formula Key Features
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (Target) Dimethylamine at C3 C₉H₁₄N₄ Balanced hydrophilicity (LogD = -1.12 at pH 7.4)
6-Methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine Methyl at C6 C₈H₁₂N₄ Reduced steric bulk; molecular weight = 164.21 g/mol
N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine Isopropyl and methyl at N3 C₁₁H₁₈N₄ Increased lipophilicity (larger alkyl groups)
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine Morpholine at C3 C₁₁H₁₆N₄O Enhanced polarity (PSA = 50.3 Ų) and hydrogen-bonding capacity
Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate Ethyl ester and hydroxyl at C3/C6 C₁₀H₁₃N₃O₃ High solubility due to ester and hydroxyl groups; MW = 223.23 g/mol

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : highlights that N-hydroxylation of pyridopyridazine analogs (e.g., Trp-P-2) is critical for mutagenic activation, implying that substituents like dimethylamine may influence metabolic pathways and toxicity profiles .

Preparation Methods

Condensation of Aminopyridazines with Dimethylamino-Substituted Precursors

One prominent method involves the condensation of 3-aminopyridazine derivatives with methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate under acidic reflux conditions. This reaction forms intermediates that undergo cyclization to yield fused pyrido[4,3-c]pyridazine derivatives with dimethylamino substitution.

  • Procedure A : Reflux of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate with 3-aminopyridazine in acetic acid, followed by addition of sodium acetate and further reflux. The product is isolated by evaporation and recrystallization.
  • Procedure B : Similar to Procedure A but includes acetic anhydride to facilitate the reaction.

These methods yield pyrimido[1,2-b]pyridazine derivatives, which are structurally related to the target compound and can be further transformed to the desired amine by deprotection and reduction steps.

Use of N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)

DMFDMA is employed as a reagent to introduce dimethylamino groups via formylation and amidine formation. Reaction of DMFDMA with pyridazine precursors or malononitrile derivatives can afford intermediates that cyclize to pyridazine-fused rings with N,N-dimethylamino substituents.

  • Reaction of malononitrile dimer with DMFDMA yields amidines, which upon further reaction with amines or anilines and cyclization agents produce pyridazine derivatives.
  • Subsequent transformations under acidic or basic conditions afford the fused pyrido[4,3-c]pyridazine ring system with dimethylamino substitution.

Nucleophilic Substitution on Halogenated Pyridazine Intermediates

Halogenated pyridazine derivatives, such as dichloropyridazines, can be reacted with N,N-dimethyl-substituted amines or diamines under reflux in solvents like dioxane or N-methylpyrrolidone (NMP) to substitute halogens with dimethylamino groups.

  • For example, treatment of 1,4-dichloropyridazine derivatives with N,N-diethyl-1,3-propanediamine under reflux leads to substitution and ring closure to form fused heterocycles.
  • This method can be adapted to introduce dimethylamino groups by using appropriate dimethyl-substituted amines.

Oxidation and Displacement Strategy

In some synthetic routes, methylthio-substituted pyrido[3,4-d]pyrimidine intermediates are oxidized to sulfones using meta-chloroperbenzoic acid (m-CPBA). The sulfone group is then displaced by nucleophiles such as dimethylamino-substituted amines under basic conditions (e.g., NaH in THF).

  • This approach allows selective introduction of the dimethylamino group at a specific position on the fused ring system.
  • The sequence can be reversed by first oxidizing and then performing nucleophilic displacement.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Yield Range References
Condensation with methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate 3-Aminopyridazine, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate Acetic acid reflux, sodium acetate, acetic anhydride Straightforward, good yields, mild conditions 59-93%
DMFDMA-mediated amidine formation and cyclization Malononitrile dimer, DMFDMA, various amines Reflux in solvents, acidic/basic workup Versatile, allows functional group diversity Moderate to good
Nucleophilic substitution on halogenated pyridazines Dichloropyridazine derivatives, N,N-dimethyl-substituted amines Reflux in dioxane or NMP under argon High substitution selectivity, scalable Up to 81%
Oxidation to sulfone followed by nucleophilic displacement Methylthio-substituted pyrido-pyrimidines m-CPBA oxidation, NaH/THF displacement Enables selective substitution, adaptable Variable

Research Findings and Optimization Notes

  • The condensation approach (Procedure A and B) provides efficient access to fused pyridazine derivatives with good control over substitution patterns. Reaction times vary from 1 to 12 hours with yields up to 93%.
  • DMFDMA is a versatile reagent facilitating the introduction of N,N-dimethylamino groups through amidine intermediates, enabling subsequent cyclization to the target heterocycle.
  • Nucleophilic substitution on halogenated pyridazines is enhanced by the use of strong bases and high-boiling solvents, improving yields and reaction rates.
  • Oxidation-displacement sequences allow for selective functionalization, critical for introducing the dimethylamino group without affecting other sensitive moieties.
  • Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is essential to maximize yield and purity.
  • The stability and metabolic profile of related dimethylamino-substituted pyrido-fused heterocycles have been improved by careful selection of substituents and reaction sequences, indicating the importance of synthetic route design on final compound properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally related pyridazine derivatives often involves cyclization of precursors (e.g., pyridine or pyridazine intermediates) under catalytic conditions. For example, copper(I) bromide and cesium carbonate have been used in coupling reactions for similar amines . Optimization may include varying solvent systems (e.g., DMSO for solubility), temperature (e.g., 35°C for controlled reactivity), and catalyst loading to improve yield. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is common .

Q. How can the purity and identity of this compound be validated using spectroscopic techniques?

  • Methodological Answer :

  • HPLC : Use ≥98% purity standards with C18 columns and UV detection at 254 nm .
  • NMR : Compare 1^1H and 13^13C NMR spectra to published data for related compounds. For instance, pyridazine derivatives exhibit characteristic signals: aromatic protons at δ 6.5–8.5 ppm and methyl groups (N,N-dimethyl) at δ 2.6–3.0 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+) with mass accuracy <5 ppm .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodological Answer : Pyridazine amines are sensitive to moisture and light. Store in airtight containers under inert gas (N2_2 or Ar) at −20°C. Stability testing via periodic HPLC analysis (e.g., every 3 months) is recommended to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR signals) for this compound?

  • Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Strategies include:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm structure .
  • DSC/TGA : Analyze thermal behavior to identify hydrate or polymorphic forms .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to clarify nitrogen environments .

Q. What computational approaches are suitable for predicting the bioactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains) .
  • QSAR Modeling : Train models on pyridazine/pyrimidine derivatives with known IC50_{50} values to predict inhibition potency .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Q. How can synthetic byproducts or impurities be characterized and mitigated?

  • Methodological Answer :

  • LC-MS/MS : Identify impurities via fragmentation patterns and compare to synthetic intermediates .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR to detect intermediates .
  • Recrystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to isolate the pure product .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize analogs with modified substituents (e.g., trifluoromethyl or methoxy groups) and test in enzymatic assays .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
  • Crystallography : Solve co-crystal structures with target proteins to guide rational design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
Reactant of Route 2
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.